molecular formula C10H10N2O2 B2464666 Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate CAS No. 573763-62-9

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate

Cat. No.: B2464666
CAS No.: 573763-62-9
M. Wt: 190.202
InChI Key: GYLQOGGBMUMELA-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of this compound involves several steps. N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused with a pyridine ring . The pyrazole ring is a five-membered ring with two adjacent nitrogen atoms, and the pyridine ring is a six-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone and its derivatives in EtOH under reflux under the conditions of basic catalysis with piperidine or KOH gave a series of 1,3,6-trisubstituted pyrazolo [3,4- b ]pyridines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 190.2 . It is a solid or liquid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its InChI Code is 1S/C10H10N2O2/c1-2-14-10 (13)8-4-3-7-12-9 (8)5-6-11-12/h3-7H,2H2,1H3 .

Scientific Research Applications

1. Synthesis of Fluorescent Derivatives

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is used in the synthesis of fluorescent derivatives. A study presented the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions (Yan et al., 2018).

2. Precursor in Condensed Pyrazoles Synthesis

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates are used as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, showcasing the versatility of these compounds in complex organic syntheses (Arbačiauskienė et al., 2011).

3. Use in Novel Pyrazoloazines Synthesis

This compound is instrumental in the synthesis of new pyrazoloazines, compounds extremely useful in agriculture and medicine. This synthesis involves diazotization, coupling with activated methylene compounds, and cyclization (Youssef et al., 2001).

4. Synthesis of Polyfunctionally Substituted Heteroaromatics

This compound is also used in the synthesis of a variety of pyrazolo[1,5-a]pyrimidines. The use of pressure as a green technology in the synthesis process highlights the compound's role in the development of environmentally friendly synthetic methods (AlMarzouq et al., 2016).

5. Application in Fluorophore Synthesis

This compound's unique reactivity has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, found to be a novel fluorescent molecule with strong fluorescence intensity, indicating its potential use as an attractive fluorophore (Wu et al., 2006).

Safety and Hazards

Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLQOGGBMUMELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a clear solution of 2-methyl-nicotinic acid ethyl ester (50.6 g, 306 mmol) in anhydrous methylene chloride (200 mL) was added O-mesitylenesulfonylhydroxylamine (73 g, 337 mmol; prepared according to a literature procedure described in Krause; J. G., Synthesis 1972, 140); in portions at 0° C. The solution obtained was stirred at 0° C. for 15 min, and then at rt for 1 h. Concentration under reduced pressure gave a yellow solid. After the solid was dissolved in anhydrous DMF (300 mL), N,N-dimethylformamide dimethyl acetal (122 mL, 918 mmol) was added at 0° C. The mixture was stirred at 0° C. for 15 min, and then at 90° C. for 3 h. The reaction mixture was concentrated under reduced pressure, mixed with H2O (200 mL), and extracted with Et2O (3×180 mL). The combined organic solutions were washed sequentially with brine (50 mL), 1N aqueous HCl (50 mL), and brine (50 mL), and dried over Na2SO4. Filtration through a SiO2 column, which was then eluted with 30% EtOAc in heptane, gave compound 777A (43.3 g, 74%) as a yellow solid. HPLC: 80% at 3.20 min (retention time) plus 20% corresponding methyl ester at 2.83 min (retention time) (YMC S5 ODS-A column 4.6×50 mm eluting with 1090% aqueous methanol over 4 mincontaining 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 191 [M+H]+.
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
74%

Synthesis routes and methods II

Procedure details

To a clear solution of 2-methyl-nicotinic acid ethyl ester (50.6 g, 306 mmol) in anhydrous methylene chloride (200 mL) was added Omesitylenesulfonylhydroxylamine (73 g, 337 mmol; prepared according to a literature procedure described in Krause; J. G., Synthesis 1972, 140); in portions at 0° C. The solution obtained was stirred at 0° C. for 15 min, and then at rt for 1 h. Concentration under reduced pressure gave a yellow solid. After the solid was dissolved in anhydrous DMF (300 mL), N,N-dimethylformamide dimethyl acetal (122 mL, 918 mmol) was added at 0° C. The mixture was stirred at 0° C. for 15 min, and then at 90° C. for 3 h. The reaction mixture was concentrated under reduced pressure, mixed with H2O (200 mL), and extracted with Et2O (3×180 mL). The combined organic solutions were washed sequentially with brine (50 mL), 1N aqueous HCl (50 mL), and brine (50 mL), and dried over Na2SO4. Filtration through a SiO2 column, which was then eluted with 30% EtOAc in heptane, gave compound 777A (43.3 g, 74%) as a yellow solid. HPLC: 80% at 3.20 min (retention time) plus 20% corresponding methyl ester at 2.83 min (retention time) (YMC S5 ODS-A column 4.6×50 mm eluting with 10-90% aqueous methanol over 4 mincontaining 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 191 [M+H]+.
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
74%

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